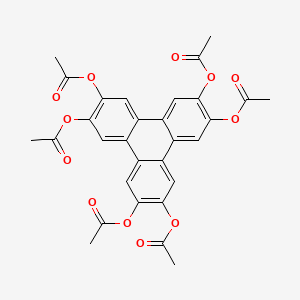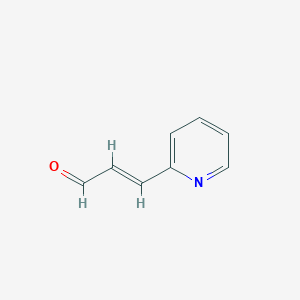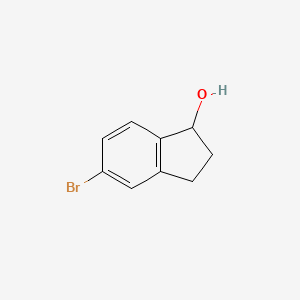
5-ブロモ-2,3-ジヒドロ-1H-インデン-1-オール
概要
説明
5-Bromo-2,3-dihydro-1H-inden-1-ol, commonly referred to as 5-bromoindole, is a heterocyclic organic chemical compound with a molecular formula of C9H7BrO. It has a molecular weight of 210.07 g/mol and is a colorless solid at room temperature. 5-bromoindole has a wide range of applications in both chemical synthesis and scientific research.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、「5-ブロモ-2,3-ジヒドロ-1H-インデン-1-オール」を含む、顕著な抗ウイルス特性を示すことが報告されています。 インドール核を持つ化合物は、インフルエンザAやコクサッキーB4ウイルスなど、さまざまなウイルスに対して阻害活性を示しています 。インドールの構造的柔軟性により、無数の誘導体を合成することができ、新しい抗ウイルス薬の開発につながる可能性があります。
抗炎症特性
インドール骨格は、抗炎症効果とも関連しています。インドール誘導体は、主要な炎症経路を調節することで、炎症を特徴とする疾患の治療に使用できます。 この用途は、特に慢性炎症性疾患の治療法の開発において関連しています 。
抗がんの可能性
研究により、インドール誘導体はがん治療において役割を果たす可能性があることが示されています。細胞増殖を阻害し、アポトーシスを誘導する能力により、抗がん剤の候補となっています。 「5-ブロモ-2,3-ジヒドロ-1H-インデン-1-オール」のような臭素化インドール構造は、これらの特性を強化する可能性があります 。
抗菌効果
インドール誘導体は、抗菌効果が知られています。これらは、細菌や真菌を含む幅広い微生物に対して作用することができます。 これは、特に抗生物質耐性が高まっている時代に、新しい抗生物質の探索において有益です 。
抗糖尿病活性
インドール核は、抗糖尿病活性を持つ化合物に見られます。 これらの化合物は、インスリン分泌またはインスリン感受性に影響を与える可能性があり、糖尿病の治療のための潜在的な治療経路を提供します 。
神経保護作用
インドール誘導体は、神経変性疾患の治療に不可欠な神経保護において有望な結果を示しています。 神経伝達物質系を調節し、神経細胞を損傷から保護する能力は、アルツハイマー病やパーキンソン病などの疾患に対する新しい治療法につながる可能性があります 。
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
For instance, indole derivatives are known to interact with their targets, causing a variety of effects depending on the specific derivative and target .
Biochemical Pathways
These pathways often result in a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound may have good bioavailability.
Result of Action
Based on the known effects of similar indole derivatives, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .
特性
IUPAC Name |
5-bromo-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXIUUZVRAOHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541957 | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34598-50-0 | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34598-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

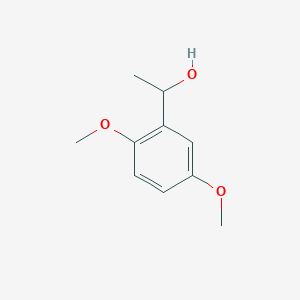
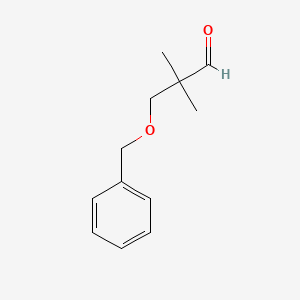
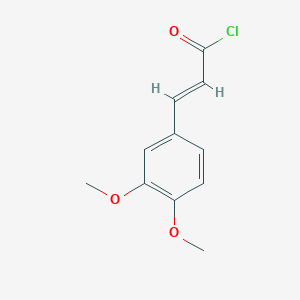
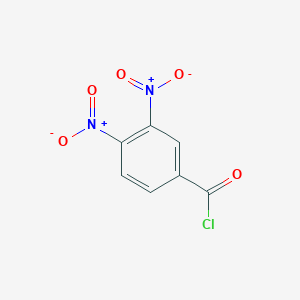


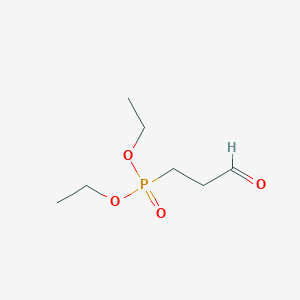

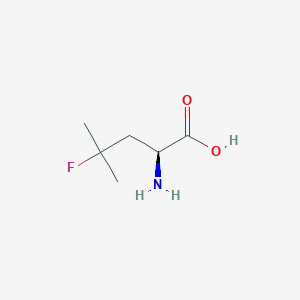
![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)
![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)
